

Introduction: The Strategic Importance of Fluorinated Quinolines in Drug Discovery

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Compound of Interest

Compound Name:	3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol
Cat. No.:	B1373254

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The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous therapeutic agents. Its rigid structure and versatile substitution patterns allow for precise three-dimensional orientation of functional groups, facilitating interactions with biological targets. The strategic incorporation of fluorine and trifluoromethyl (CF_3) groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties.^{[1][2]} The trifluoromethyl group, in particular, can significantly enhance metabolic stability, lipophilicity, and binding affinity.^[3]

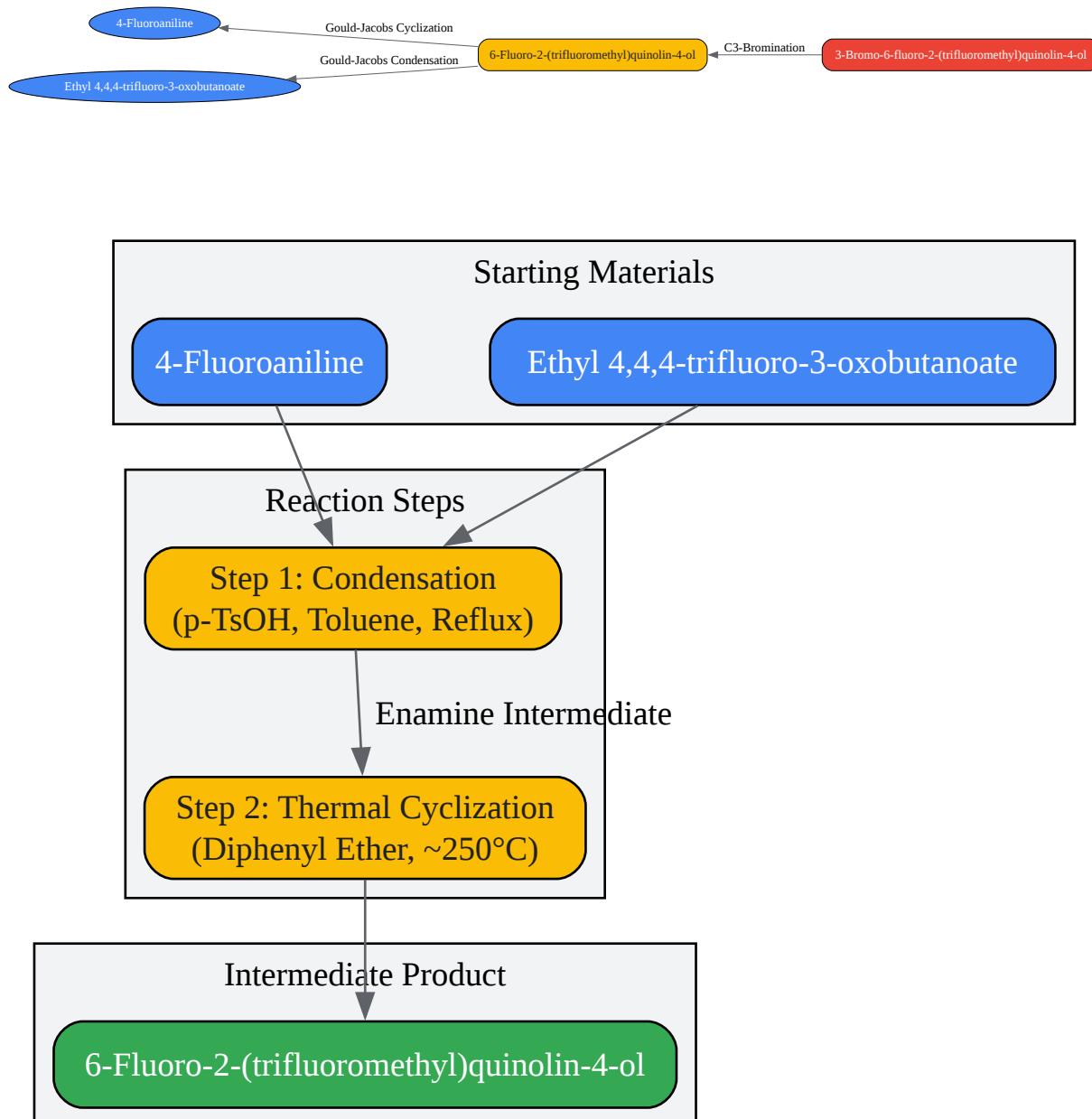
This guide provides a detailed, field-proven methodology for the synthesis of **3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol**, a highly functionalized and valuable building block for the development of novel pharmaceuticals.^{[4][5]} The presence of four distinct functional handles—the quinolin-4-ol, a bromine atom, a fluorine atom, and a trifluoromethyl group—makes this compound an exceptionally versatile intermediate for creating diverse chemical libraries, particularly for kinase inhibitors and other targeted therapies.^[6] Our narrative will focus on the causality behind experimental choices, ensuring each protocol is a self-validating system for reproducible success in the laboratory.

Retrosynthetic Analysis and Strategic Approach

The synthesis of the target compound is most logically approached via a two-stage process. The core quinolin-4-ol structure is first constructed via a Gould-Jacobs type reaction, which involves the condensation of a substituted aniline with a β -ketoester, followed by a high-

temperature thermal cyclization. The second stage involves the regioselective bromination of the electron-rich C3 position of the quinolin-4-ol ring.

This strategy is outlined below:



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Caption: Workflow for the synthesis of the quinolin-4-ol intermediate.

Detailed Experimental Protocol: 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol

- Apparatus Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
- Reagent Charging: To the flask, add 4-fluoroaniline (1.0 eq.), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.05 eq.), a catalytic amount of p-toluenesulfonic acid (0.05 eq.), and toluene.
- Condensation: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).
- Solvent Removal: Cool the reaction mixture and remove the toluene under reduced pressure using a rotary evaporator.
- Cyclization: To the resulting crude enamine, add diphenyl ether. Heat the mixture in a heating mantle to 250-260 °C and maintain this temperature for 30-45 minutes.
- Isolation and Purification: Cool the reaction mixture to below 100 °C and add hexane to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and then with ethyl acetate. Dry the resulting off-white solid under vacuum. The product is typically of sufficient purity (>95%) for the next step. [7]

Part 2: Regioselective Bromination to Yield the Final Product

With the quinolin-4-ol core successfully synthesized, the final step is the introduction of a bromine atom at the C3 position. This transformation is a highly efficient electrophilic aromatic substitution.

Mechanism: Electrophilic Substitution

The quinolin-4-ol exists in tautomeric equilibrium with its quinol-4(1H)-one form. Both tautomers are highly activated towards electrophilic attack at the C3 position. The hydroxyl group in the quinol-4-ol form and the nitrogen in the quinol-4(1H)-one form are strongly electron-donating, making the C3 position electron-rich and highly nucleophilic. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation, as it provides a source of electrophilic bromine under mild conditions, minimizing side reactions.

Detailed Experimental Protocol: 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol

- **Dissolution:** In a round-bottom flask, dissolve the 6-fluoro-2-(trifluoromethyl)quinolin-4-ol intermediate (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).
- **Reagent Addition:** Add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise to the solution at room temperature. A slight exotherm may be observed.
- **Reaction:** Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- **Precipitation and Isolation:** Pour the reaction mixture into a beaker of cold water. The product will precipitate as a solid.
- **Purification:** Collect the solid by vacuum filtration. Wash the filter cake extensively with water to remove DMF and succinimide, followed by a wash with a small amount of cold ethanol or isopropanol. Dry the final product under vacuum to yield **3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol** as a white to off-white solid. [4]

Data Summary

Compound Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Typical Yield
4-Fluoroaniline	C ₆ H ₆ FN	111.12	371-40-4	-
Ethyl 4,4,4-trifluoro-3-oxobutanoate	C ₆ H ₇ F ₃ O ₃	184.11	372-31-6	-
6-Fluoro-2-(trifluoromethyl)quinolin-4-ol	C ₁₀ H ₅ F ₄ NO	231.15	31009-34-4	75-85%
3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol	C ₁₀ H ₄ BrF ₄ NO	310.04	1072944-66-1	90-97%

Conclusion and Broader Impact

The synthetic route detailed in this guide provides a reliable and scalable method for producing high-purity **3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol**. Each step is designed for efficiency and is grounded in well-established reaction mechanisms. The final compound is a strategic intermediate, poised for further elaboration through cross-coupling reactions at the bromine position, nucleophilic substitution at the C4-hydroxyl (after conversion to a halide), or other modifications. Its availability empowers researchers and drug development professionals to accelerate the discovery of new chemical entities with potentially enhanced therapeutic profiles, addressing unmet needs in oncology, infectious diseases, and beyond.

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